molecular formula C9H11N5 B13067754 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine

3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine

Cat. No.: B13067754
M. Wt: 189.22 g/mol
InChI Key: CYWNZZKFLRJOOQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a pyrimidin-2-ylmethyl group at position 1. The pyrimidine and pyrazole moieties enable hydrogen bonding and π-π interactions, critical for target binding .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C9H11N5/c1-7-8(10)5-14(13-7)6-9-11-3-2-4-12-9/h2-5H,6,10H2,1H3

InChI Key

CYWNZZKFLRJOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylpyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring undergoes selective oxidation under controlled conditions:

  • KMnO₄-mediated oxidation in acidic aqueous ethanol (50°C, 6 hours) converts the 3-methyl group to a ketone, yielding 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine-3-one (85% yield).

  • H₂O₂/FeCl₃ catalysis selectively oxidizes the pyrimidine ring’s C5 position, forming an N-oxide derivative (72% yield).

Key factors :

  • pH control (3–5) prevents over-oxidation.

  • Solvent polarity (ethanol/water mixtures) enhances reaction efficiency.

Nucleophilic Substitution

The 4-amine group participates in substitution reactions:

ReagentConditionsProductYield (%)Reference
Benzoyl chlorideDCM, 0°C, 2 hoursN-Benzoylated derivative78
Methyl iodideDMF, K₂CO₃, 60°C, 4 hoursN-Methyl-4-amine90
CS₂NaOH, 120°C, microwave4-Thiocarbamide derivative65

Mechanistic studies indicate that the 4-amine’s lone pair facilitates nucleophilic attack on electrophilic reagents .

Cyclization and Ring Formation

The compound serves as a precursor in multicomponent cyclization reactions:

  • With arylglyoxals : Under microwave irradiation (DMF, 120°C, 20 minutes), it forms pyrazolo-fused 1,7-naphthyridines via tandem dehydration, [4+2] cycloaddition, and electrocyclization (62–75% yields) .

  • With ethyl acetoacetate : In ethanol/AcOH, cyclocondensation produces pyrazolo[3,4-b]pyridines through keto-enol tautomerization (83% yield) .

Notable intermediates :

  • Allenes generated during electrocyclization .

  • Enolate intermediates in keto-enol reactions .

Cross-Coupling Reactions

The pyrimidine ring participates in Pd-catalyzed couplings:

Reaction TypeCatalyst SystemProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME5-Aryl-pyrimidine derivatives70–85
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylaminated analogs68

Limitations :

  • Steric hindrance from the 3-methyl group reduces reactivity at C5 of the pyrimidine ring.

  • High temperatures (>100°C) lead to decomposition.

Condensation Reactions

The amine group reacts with carbonyl compounds:

  • With aldehydes : In ethanol/AcOH, Schiff base formation occurs at room temperature (≥80% yields) .

  • With diketones : Microwave-assisted condensation yields pyrazolo-pyridines via Knoevenagel adducts (e.g., 87% yield with acetylacetone) .

Example :
3 Methyl 1 pyrimidin 2 ylmethyl 1H pyrazol 4 amine+benzaldehydeN benzylidene derivative\text{3 Methyl 1 pyrimidin 2 ylmethyl 1H pyrazol 4 amine}+\text{benzaldehyde}\rightarrow \text{N benzylidene derivative} .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundReactivity Difference vs. Target MoleculeReason
1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-4-amineLower oxidation stabilityAbsence of 3-methyl group
5-Methyl-1H-pyrazol-4-amineLimited cross-coupling activityNo pyrimidine electron withdrawal
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amineFaster nucleophilic substitutionPyridine’s stronger electron-withdrawing effect

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 180°C, limiting high-temperature applications.

  • pH sensitivity : Stable in pH 4–9; acidic conditions (<pH 3) protonate the pyrimidine ring, while alkaline conditions (>pH 10) deprotonate the amine.

Scientific Research Applications

Key Structural Features:

  • Molecular Formula : C10H12N4
  • Molecular Weight : 204.23 g/mol
  • Structural Characteristics : The presence of both a methyl group and a pyrimidine moiety contributes to its distinct chemical behavior.

Applications in Medicinal Chemistry

3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine has shown significant promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the inhibition of specific enzymes or receptors that are critical in cancer progression .

Anti-inflammatory Properties

The compound has been studied for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokine production .

Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .

ApplicationMechanism of ActionReferences
AnticancerEnzyme inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialDisruption of bacterial cell wall synthesis

Applications in Materials Science

In addition to its medicinal applications, this compound is being explored for various uses in materials science:

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer formulations, enhancing the thermal stability and mechanical properties of the resulting materials. Its unique structure allows for the development of novel polymers with tailored functionalities .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, improving their performance characteristics such as adhesion strength and resistance to environmental degradation .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Activity

In an investigation reported in Pharmaceutical Research, the compound was tested for its anti-inflammatory effects using an animal model. The findings revealed that treatment with this compound resulted in decreased levels of inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. It also modulates signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .

Comparison with Similar Compounds

Key Findings and Implications

Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, whereas methyl groups (target compound) improve metabolic stability .

Synthetic Accessibility : Palladium-catalyzed methods () are superior for pyrazole-pyrimidine coupling, though protecting groups may be needed for complex substituents .

Biological Activity

3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The chemical formula for this compound is C9H11N5. The compound features a pyrazole ring linked to a pyrimidine moiety, which is known to influence its biological properties.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In particular, studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values reported as low as 0.125 mg/mL for certain derivatives .
CompoundTarget BacteriaMIC (mg/mL)
This compoundMRSA0.125
E. coli0.125

2. Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal properties. While specific data on this compound is limited, related pyrazole derivatives have shown promising antifungal activity against Candida albicans and Aspergillus species .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance:

  • Cell Line Studies : Compounds structurally related to this compound have shown significant inhibition of cancer cell proliferation in various lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages ranging from 38% to 54% at specific concentrations .
Cell LineCompoundGrowth Inhibition (%)
HepG2Pyrazole derivative54.25
HeLaPyrazole derivative38.44

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, leading to disruption of replication in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including those related to this compound. These compounds were tested against a panel of bacterial strains and cancer cell lines, demonstrating a correlation between structural modifications and enhanced biological activity .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : To calculate molecular orbitals, charge distribution, and stability of tautomeric forms .
  • Crystallographic software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze packing motifs and hydrogen-bonding networks .
  • ORTEP-3 : For graphical representation of crystal structures and thermal ellipsoid visualization .

How can reaction yields be improved during functionalization (e.g., amine alkylation)?

Q. Advanced

  • Mannich reactions : Refluxing with morpholine and formaldehyde in ethanol (10 hours) introduces secondary amines .
  • Catalyst screening : Testing palladium or copper catalysts for cross-coupling efficiency .
  • Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity for heterocyclic modifications .

What purification strategies are effective for isolating high-purity samples?

Q. Basic

  • Column chromatography : Using silica gel with ethyl acetate/hexane gradients (0–100%) .
  • Recrystallization : Ethanol or acetonitrile for removing hydrophobic byproducts .
  • Acid-base extraction : Washing organic layers with HCl to isolate amine derivatives .

How does the pyrimidin-2-ylmethyl group influence the compound’s reactivity compared to pyridinyl analogs?

Q. Advanced

  • Electronic effects : Pyrimidine’s electron-deficient ring enhances electrophilic substitution at the 4-amine position .
  • Steric hindrance : The methylene linker (pyrimidin-2-ylmethyl) reduces steric bulk compared to direct pyridinyl attachment, improving solubility .
  • Comparative studies : Synthesize pyridinyl vs. pyrimidinyl derivatives to assess bioactivity differences .

What are the stability considerations for this compound under varying pH and temperature?

Q. Advanced

  • pH stability : Amine groups may protonate in acidic conditions, altering solubility. Conduct stability tests in buffers (pH 3–9) via HPLC .
  • Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition points (e.g., >150°C for crystalline forms) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photoactivity .

How can researchers validate the absence of regioisomeric byproducts in synthesis?

Q. Advanced

  • LC-MS/MS : Monitor reaction progress and detect regioisomers via retention time and fragmentation patterns .
  • NOESY NMR : Identify spatial proximity of substituents to confirm regiochemistry .
  • Control reactions : Synthesize and compare with authentic regioisomeric standards .

What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Q. Advanced

  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using statistical models .
  • Flow chemistry : For continuous production of intermediates (e.g., pyrazole precursors) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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